

Cdk2 Inhibition: A Promising Strategy to Overcome Resistance to CDK4/6 Inhibitors

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Compound of Interest

Compound Name: Cdk2-IN-19

Cat. No.: B12392146

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A comparative guide on the efficacy of **Cdk2-IN-19** and alternative CDK2 inhibitors in preclinical models of CDK4/6 inhibitor resistance, presenting key experimental data and detailed protocols for researchers in oncology and drug development.

The emergence of resistance to cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, such as palbociclib, ribociclib, and abemaciclib, presents a significant clinical challenge in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer. A primary mechanism of this resistance is the upregulation of the Cyclin E-CDK2 pathway, which provides a bypass route for cell cycle progression. This has spurred the development of CDK2 inhibitors as a potential therapeutic strategy to overcome this resistance. This guide provides a comparative overview of the preclinical efficacy of **Cdk2-IN-19** and other selective CDK2 inhibitors in CDK4/6 inhibitor-resistant models.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various CDK2 inhibitors in CDK4/6 inhibitor-resistant breast cancer cell lines. While specific data for **Cdk2-IN-19** in resistant cell lines is not readily available in the public domain, data from other potent and selective CDK2 inhibitors, as well as the broader spectrum inhibitor dinaciclib, are presented to illustrate the potential of this therapeutic approach.

Table 1: In Vitro Efficacy of Preclinical CDK2 Inhibitors in Palbociclib-Resistant MCF7 Cells

Compound	Target	Biochemical IC50 (CDK2/Cyclin E)	Cell-Based IC50 in MCF7 Palbo-R (nM)	Reference
CDK2i-4	CDK2	<1 nM	25	[1]
CDK2i-5	CDK2	<1 nM	10	[1]
CDK2i-6	CDK2	<1 nM	2	[1]
Palbociclib	CDK4/6	-	87-fold increase from parental MCF7	[1]

MCF7 Palbo-R: Palbociclib-resistant MCF7 cell line.[1]

Table 2: Efficacy of Dinaciclib in Letrozole and Palbociclib-Resistant Breast Cancer Cells

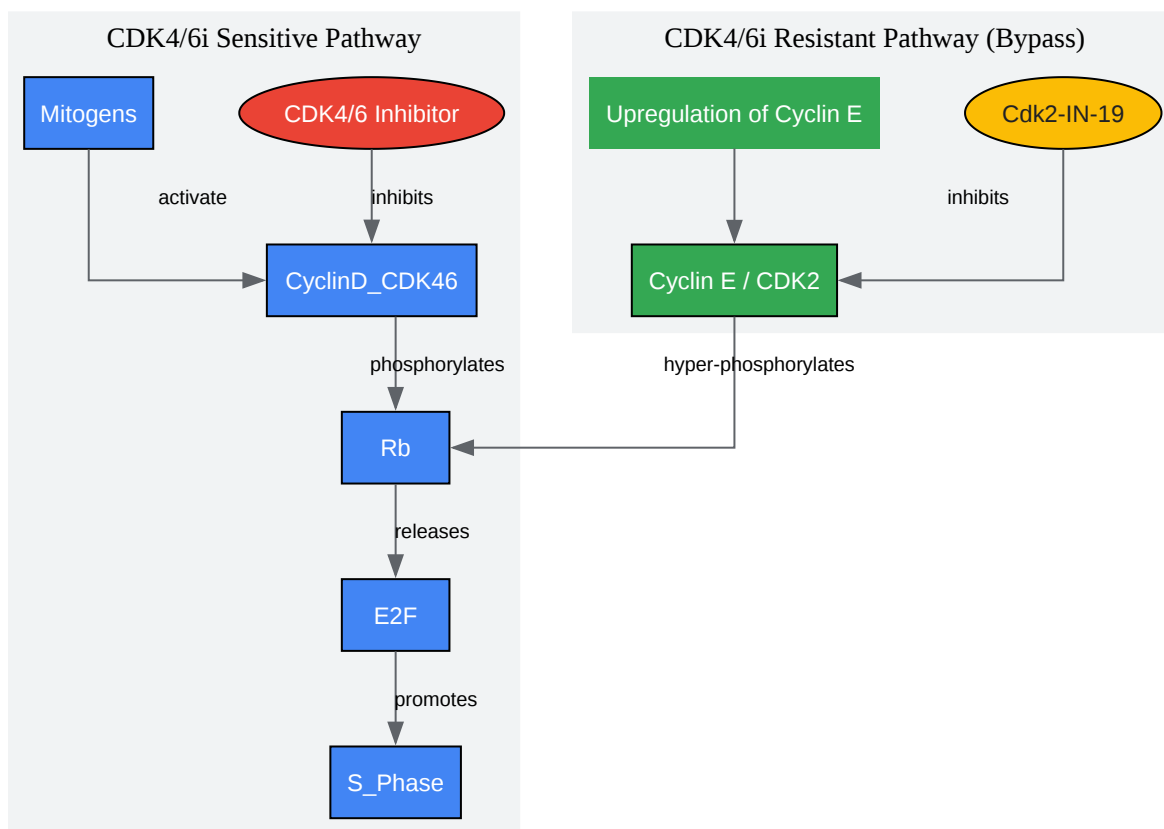
Cell Line	Resistance Profile	Dinaciclib IC50 (nM)	Palbociclib IC50 (μM)	Reference
MCF7Ca	Parental	1.4	1.5	[2]
LTLTCa	Letrozole-resistant	9.5	11.2	[2]
MCF7Calet+palb	Letrozole & Palbociclib-resistant	12.4	118	[2]

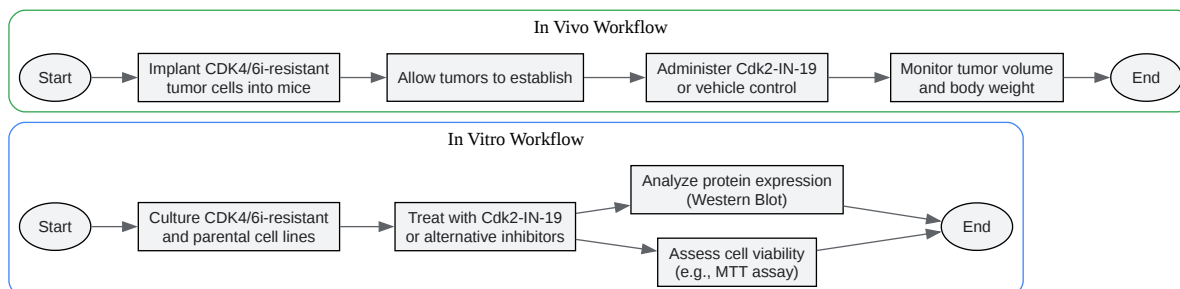
Table 3: Biochemical Potency of **Cdk2-IN-19**

Compound	Target	Biochemical IC50	Reference
Cdk2-IN-19	CDK2/cyclin A	44 nM	[3]

Signaling Pathways and Experimental Workflows

To visually represent the biological rationale and experimental procedures, the following diagrams have been generated using Graphviz.





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